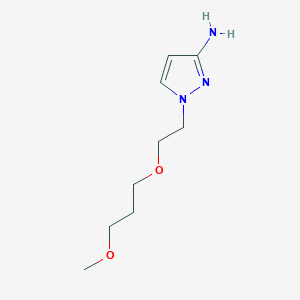
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxypropoxy group attached to the ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the Methoxypropoxy Group: The methoxypropoxy group can be attached through etherification reactions, where the hydroxyl group of the propanol derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-(3-Methoxypropoxy)ethyl)-2,3-dihydro-1H-isoindole: Contains a similar methoxypropoxy group but differs in the core structure.
Propylene glycol methyl ether: Shares the methoxypropoxy group but lacks the pyrazole ring.
Uniqueness
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine is a novel compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The structural versatility of pyrazoles allows for modifications that can enhance their therapeutic potential. The specific compound , this compound, is part of ongoing research aimed at developing effective treatments for various diseases.
Synthesis of this compound
The synthesis of pyrazole compounds typically involves the reaction of hydrazines with carbonyl compounds. For this compound, synthetic pathways may include:
- Step 1 : Formation of the hydrazone intermediate.
- Step 2 : Cyclization to form the pyrazole ring.
- Step 3 : Introduction of the methoxypropoxy ethyl group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Research indicates that these compounds can induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and Bax .
Table 1: Cytotoxicity Data of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.08 |
| Similar Pyrazole Derivative | HCT116 | 0.07 |
| Similar Pyrazole Derivative | A549 | 0.06 |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines and modulate signaling pathways such as p38 MAPK .
Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of pyrazoles in a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Modulation of Apoptosis : By altering the expression levels of Bcl-2 and Bax, these compounds can trigger apoptosis in cancer cells.
- Targeting Kinase Pathways : Some derivatives may inhibit kinases involved in cancer progression and inflammation, such as p38 MAPK and VEGFR .
特性
分子式 |
C9H17N3O2 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1-[2-(3-methoxypropoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2/c1-13-6-2-7-14-8-5-12-4-3-9(10)11-12/h3-4H,2,5-8H2,1H3,(H2,10,11) |
InChIキー |
UHBCRZFUHMPKNG-UHFFFAOYSA-N |
正規SMILES |
COCCCOCCN1C=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















